({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine
Description
Properties
IUPAC Name |
1-[5-fluoro-2-(4-methylsulfanylphenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c1-17-10-11-9-12(16)3-8-15(11)18-13-4-6-14(19-2)7-5-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDDRYKVRJMGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine typically involves multiple steps, including the formation of the phenoxy and methylsulfanyl groups, followed by the introduction of the fluorine atom and the methylamine group. Common synthetic routes may include:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a halogenated benzene compound under basic conditions to form the phenoxy linkage.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using a thiol reagent.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Phenoxy Group : Reaction of a phenol derivative with a halogenated benzene under basic conditions.
- Introduction of the Methylsulfanyl Group : Achieved through nucleophilic substitution using thiol reagents.
- Fluorination : Utilizing electrophilic fluorination reagents like N-fluorobenzenesulfonimide.
Common Reactions
- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction : Nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C).
- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is utilized to study enzyme interactions and protein-ligand binding. The presence of fluorine and the phenoxy group enhances binding affinity to certain biological targets.
Medicine
This compound shows potential as a therapeutic agent in drug discovery. Its structural characteristics suggest it could interact effectively with various biological pathways, making it a candidate for further development in treating diseases such as cancer and infections.
Case Studies
- A study indicated that related compounds with similar structures exhibited significant antimicrobial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
- Another investigation highlighted its antioxidant activities, suggesting potential applications in combating oxidative stress-related diseases .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.
Data Tables
| Compound | Activity Against | IC50 (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 15 |
| Compound B | Staphylococcus aureus | 20 |
| Compound C | Escherichia coli | 25 |
Table 3: Antioxidant Activity Results
| Sample | % Inhibition at 200 µg/mL | % Inhibition at 100 µg/mL |
|---|---|---|
| Ascorbic Acid | 96.83 | 97.68 |
| Compound D | 93.41 | 87.67 |
| Compound E | 75.03 | 71.79 |
Mechanism of Action
The mechanism of action of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxy group play crucial roles in binding to the active site of the target, while the methylsulfanyl group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)amine: A closely related compound with similar structural features.
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)ethanol: Differing by the presence of an ethanol group instead of a methylamine group.
Uniqueness
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, while the methylsulfanyl group provides additional stability and reactivity.
Biological Activity
The compound ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine (C15H16FNOS) has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and a methylsulfanyl group , which contribute to its biological activity. Its molecular structure can be summarized as follows:
- Molecular Formula : C15H16FNOS
- Molecular Weight : 273.36 g/mol
- Boiling Point : Approximately 357.1 °C (predicted)
- Density : 1.19 g/cm³ (predicted)
- pKa : 9.10 (predicted)
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic processes, particularly those related to lipid metabolism and glucose homeostasis. For instance, studies have shown that similar phenoxy derivatives can inhibit diacylglycerol acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis, thereby potentially aiding in the treatment of metabolic disorders such as obesity and type 2 diabetes .
Antitumor Activity
The compound's structural analogs have demonstrated significant antitumor effects in various cancer models. For example, compounds with similar phenoxyquinazoline structures have shown potent inhibition against mutant forms of the KIT kinase , which is implicated in gastrointestinal stromal tumors (GISTs). These inhibitors exhibit selective activity, minimizing off-target effects associated with hypertension, a common side effect of multitargeted therapies .
In Vivo Studies
In vivo studies have highlighted the pharmacokinetic advantages of this compound derivatives. These compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles across species. Specifically, they exhibit:
- High Oral Bioavailability : Indicating effective absorption and systemic circulation.
- Reduced Toxicity : Compared to traditional chemotherapeutics, these compounds demonstrate lower toxicity profiles in animal models.
Case Studies
- Study on Metabolic Disorders :
- Antitumor Efficacy :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine, and how do reaction conditions influence yield?
- Methodology : Use nucleophilic aromatic substitution (SNAr) between 4-(methylsulfanyl)phenol and a fluorinated bromobenzylmethylamine precursor. Potassium carbonate in DMF at 80–100°C facilitates deprotonation and substitution . Monitor reaction progress via TLC (silica gel, hexane/acetone 7:3). Purify via column chromatography (gradient elution: hexane → ethyl acetate). Typical yields range from 45–60%, with impurities arising from competing O-alkylation or oxidation of the methylsulfanyl group .
Q. How can structural characterization resolve ambiguities in NMR data for this compound?
- Methodology : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign signals. The methylsulfanyl group (δ ~2.5 ppm in ¹H NMR) and fluorine substituent (¹⁹F NMR δ ~-110 ppm) are diagnostic. Use deuterated DMSO-d₆ to enhance solubility and resolve aromatic splitting patterns. For conflicting NOE data, perform variable-temperature NMR to assess conformational dynamics .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, cytochrome P450 isoforms) due to the compound’s sulfur and fluorine motifs. Use fluorescence polarization for binding affinity measurements. For cytotoxicity, employ MTT assays on HEK-293 and HepG2 cell lines, noting IC₅₀ values >50 μM as non-toxic .
Advanced Research Questions
Q. How do electronic effects of the methylsulfanyl group influence regioselectivity in further functionalization?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the phenoxy ring. The methylsulfanyl group is electron-donating (+M effect), directing electrophilic substitution to the para position relative to the phenoxy oxygen. Validate with nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), isolating products via HPLC (C18 column, acetonitrile/water) .
Q. What strategies mitigate data contradictions in metabolic stability studies?
- Methodology : Compare microsomal stability (human liver microsomes, NADPH cofactor) with in silico predictions (e.g., SwissADME). Discrepancies often arise from phase II metabolism (sulfation/glucuronidation). Use LC-MS/MS to identify metabolites, focusing on sulfoxide formation (m/z +16) and N-demethylation (m/z -14) .
Q. How can computational modeling guide SAR for analogs with improved target binding?
- Methodology : Dock the compound into homology models of target proteins (e.g., GPCRs) using AutoDock Vina. Optimize substituents at the benzyl position (methyl vs. ethyl) to enhance hydrophobic interactions. Validate with free-energy perturbation (FEP) simulations and synthesize top candidates via reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
